Dodecyl (2,4,5-trichlorophenoxy)acetate
Description
Dodecyl (2,4,5-trichlorophenoxy)acetate is an ester derivative of (2,4,5-trichlorophenoxy)acetic acid (2,4,5-T), a chlorophenoxy herbicide. The parent acid (C₈H₅Cl₃O₃, MW 254.47 g/mol) features a phenoxy backbone substituted with three chlorine atoms at positions 2, 4, and 5, and a carboxylic acid group . The dodecyl ester replaces the acidic proton with a C₁₂ alkyl chain, enhancing lipophilicity and altering solubility and environmental behavior.
Properties
CAS No. |
60423-89-4 |
|---|---|
Molecular Formula |
C20H29Cl3O3 |
Molecular Weight |
423.8 g/mol |
IUPAC Name |
dodecyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C20H29Cl3O3/c1-2-3-4-5-6-7-8-9-10-11-12-25-20(24)15-26-19-14-17(22)16(21)13-18(19)23/h13-14H,2-12,15H2,1H3 |
InChI Key |
OMLAMZCYZGRKTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dodecyl (2,4,5-trichlorophenoxy)acetate typically involves the esterification of 2,4,5-trichlorophenoxyacetic acid with dodecanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Dodecyl (2,4,5-trichlorophenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of 2,4,5-trichlorophenoxyacetic acid and dodecanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the dodecyl chain, leading to the formation of carboxylic acids or aldehydes.
Substitution: The chlorine atoms on the aromatic ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed:
Hydrolysis: 2,4,5-trichlorophenoxyacetic acid and dodecanol.
Oxidation: Carboxylic acids or aldehydes derived from the dodecyl chain.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dodecyl (2,4,5-trichlorophenoxy)acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorophenoxyacetic acid derivatives.
Biology: Investigated for its potential effects on plant growth and development due to its structural similarity to auxins, a class of plant hormones.
Medicine: Explored for its potential use in drug delivery systems and as a model compound for studying the pharmacokinetics of ester-based drugs.
Industry: Utilized in the formulation of herbicides and pesticides due to its ability to act as a defoliant and growth regulator.
Mechanism of Action
The mechanism of action of dodecyl (2,4,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the plant. The compound binds to auxin receptors, triggering a cascade of events that result in the activation of genes involved in cell elongation and division. This leads to abnormal growth patterns and ultimately the defoliation of the plant.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of dodecyl (2,4,5-trichlorophenoxy)acetate with its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Water Solubility | LogP | Key Features |
|---|---|---|---|---|---|
| (2,4,5-Trichlorophenoxy)acetic acid | C₈H₅Cl₃O₃ | 254.47 | Slightly soluble | ~2.5* | Parent acid; banned due to toxicity |
| Methyl ester | C₉H₇Cl₃O₃ | 269.51 | Low | ~3.0 | Higher volatility; used in herbicides |
| Butyl ester | C₁₂H₁₃Cl₃O₃ | 311.58 | Very low | 4.81 | Moderate persistence; HPLC-analyzable |
| Nonyl ester | C₁₇H₂₃Cl₃O₃ | 377.67 | Insoluble | ~6.0† | High lipophilicity; environmental risk |
| Dodecyl ester (inferred) | C₂₀H₂₉Cl₃O₃ | ~407.8 | Negligible | ~7.5† | Extreme hydrophobicity; bioaccumulative potential |
*Estimated from structural analogs ; †Predicted based on alkyl chain length trends .
Key Observations:
- Alkyl Chain Impact : Increasing alkyl chain length (methyl → dodecyl) correlates with higher molecular weight, lower water solubility, and elevated LogP (lipophilicity). For example, the butyl ester (LogP 4.81) is significantly more hydrophobic than the methyl ester .
- Solubility: Methyl and butyl esters exhibit low water solubility due to chlorine substituents and nonpolar alkyl groups . The dodecyl ester, with a C₁₂ chain, is expected to be nearly insoluble in water, favoring organic solvents or lipid matrices .
- Persistence: Longer alkyl chains (e.g., nonyl, dodecyl) likely enhance environmental persistence by reducing biodegradation rates, as seen in degradation studies of similar haloaromatic compounds .
Herbicidal Use:
- Methyl and Butyl Esters: Widely used as herbicides for selective weed control. Methyl ester (CAS 1928-37-6) is noted for its efficacy in agricultural settings .
- Dodecyl Ester : Likely used in controlled-release formulations or industrial herbicides, though specific applications are undocumented in the evidence.
Regulatory Considerations:
- 2,4,5-T and 2,4,5-TP (Silvex) : Both the parent acid and propionic analog (2,4,5-TP) are banned globally due to toxicity, persistence, and contamination with dioxins .
- Esters : Regulatory status varies. Methyl and butyl esters may face restrictions under conventions like the Rotterdam PIC due to structural similarity to banned compounds .
Environmental and Health Risks
- Toxicity : All 2,4,5-T derivatives carry risks of toxic impurity formation (e.g., dioxins) during synthesis or thermolysis .
- Bioaccumulation: Longer-chain esters (nonyl, dodecyl) are predicted to accumulate in lipid-rich tissues, posing chronic exposure risks .
- Degradation: Ether cleavage and hydroxylation pathways are documented for (2,4,5-trichlorophenoxy)acetate derivatives, but longer alkyl chains may impede microbial degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
